molecular formula C9H6Cl2O2 B15350141 (Z)-3-(2,6-Dichlorophenyl)propenoic acid

(Z)-3-(2,6-Dichlorophenyl)propenoic acid

Cat. No.: B15350141
M. Wt: 217.05 g/mol
InChI Key: OIPVGRCXMFBNAN-PLNGDYQASA-N
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Description

(Z)-3-(2,6-Dichlorophenyl)propenoic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(2,6-Dichlorophenyl)propenoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-dichlorobenzene as the starting material.

  • Halogenation: The benzene ring undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions.

  • Formation of Propenoic Acid: The halogenated benzene is then subjected to a series of reactions to introduce the propenoic acid group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-(2,6-Dichlorophenyl)propenoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

(Z)-3-(2,6-Dichlorophenyl)propenoic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-3-(2,6-Dichlorophenyl)propenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

(Z)-3-(2,6-Dichlorophenyl)propenoic acid can be compared with other similar compounds, such as:

  • 3-(2,6-Dichlorophenyl)propionic acid: This compound differs in the position of the double bond.

  • 3-(2,6-Dichlorophenyl)acrylic acid: This compound has a different functional group attached to the benzene ring.

Uniqueness: this compound is unique due to its specific structure and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound may lead to new discoveries and advancements in science and technology.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

(Z)-3-(2,6-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4-

InChI Key

OIPVGRCXMFBNAN-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl

Origin of Product

United States

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